![molecular formula C18H20N4O3S B5723303 methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate](/img/structure/B5723303.png)
methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate is a complex organic compound known for its diverse applications in various fields, including agriculture, chemistry, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinylsulfanyl group and a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or pyrimidinylsulfanyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in plants
Mecanismo De Acción
The mechanism of action of methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate involves the inhibition of specific enzymes, such as acetolactate synthase (ALS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound disrupts the growth and development of plants, making it effective as a herbicide .
Comparación Con Compuestos Similares
Similar Compounds
Sulfometuron-methyl: Another sulfonylurea herbicide with a similar mechanism of action.
Metsulfuron-methyl: A related compound used for weed control in various crops.
Chlorsulfuron: Another herbicide that inhibits ALS in plants
Uniqueness
Methyl 4-[(E)-(2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoyl}hydrazinylidene)methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidinylsulfanyl group and a benzoate ester makes it particularly effective in its applications .
Propiedades
IUPAC Name |
methyl 4-[(E)-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoylhydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-9-12(2)21-18(20-11)26-13(3)16(23)22-19-10-14-5-7-15(8-6-14)17(24)25-4/h5-10,13H,1-4H3,(H,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKMLBMFRLNAGW-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
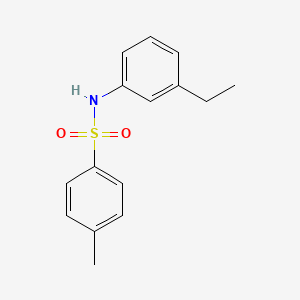
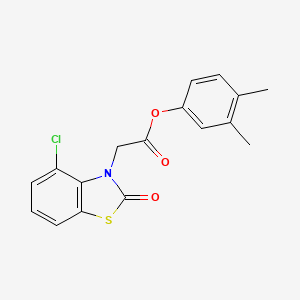
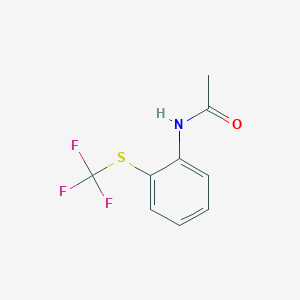
![N-[4-(phenylamino)phenyl]cyclopentanecarboxamide](/img/structure/B5723238.png)
![2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5723245.png)
![1-[(2,3-dichloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5723249.png)

![N-[(4-acetylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5723280.png)
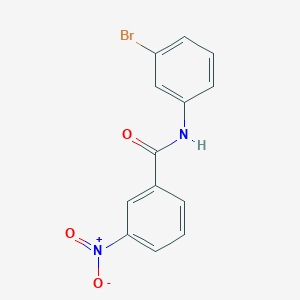
![2-(2-chloro-4-fluorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B5723289.png)
![[4-(Dimethylamino)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
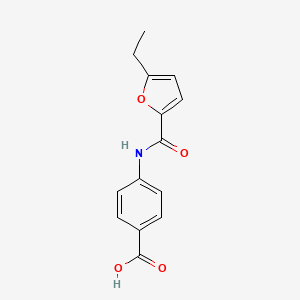
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(THIOPHENE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5723312.png)
